

Application Note: Advanced Formulation Strategies using Isooctyl Laurate

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Compound of Interest

Compound Name: *Isooctyl laurate*

CAS No.: *84713-06-4*

Cat. No.: *B1260132*

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Optimizing Bioavailability and Sensory Profiles in Dermatological Matrices

Executive Summary

Isooctyl Laurate (INCI: **Isooctyl Laurate** or 2-Ethylhexyl Laurate) represents a class of branched-chain saturated esters critical for modern dermatological development. Unlike straight-chain esters, its branched structure (C₂₀H₄₀O₂) confers a unique "dry emolliency" and exceptionally low viscosity (~5–6 mPa·s), bridging the gap between volatile silicones and traditional carrier oils.

This guide provides a technical roadmap for utilizing **Isooctyl Laurate** (2-EHL) to enhance the solubility of lipophilic Active Pharmaceutical Ingredients (APIs), improve spreadability, and stabilize oxidation-sensitive formulations.

Physicochemical Profile & Comparative Analysis

To rationally select 2-EHL, one must understand its position relative to industry standards like Isopropyl Myristate (IPM) and Caprylic/Capric Triglycerides (CCT).

Table 1: Comparative Physicochemical Properties

Property	Isooctyl Laurate (2-EHL)	Isopropyl Myristate (IPM)	Caprylic/Capric Triglyceride (CCT)	Significance in Formulation
CAS Number	20292-08-4 / 84713-06-4	110-27-0	73398-61-5	Regulatory identification.
Structure	Branched, Saturated	Branched, Saturated	Linear, Saturated	Branching reduces freezing point and viscosity.
Viscosity (25°C)	~5–9 mPa·s	~5–7 mPa·s	~25–30 mPa·s	2-EHL offers silicone-like spreading without volatility.
Spreading Value	High (~1000 mm ² /10min)	High (~1200 mm ² /10min)	Medium (~550 mm ² /10min)	Determines the "play time" of the topical product.
Polarity	Low-Medium	Medium	Medium	Affects solubility of specific API classes.
Oxidative Stability	Excellent	Good	Excellent	Critical for shelf-life of products containing oxidizable APIs.
Required HLB	~8.0 – 9.0	11.5	11.0	Essential for emulsifier selection (See Protocol A).

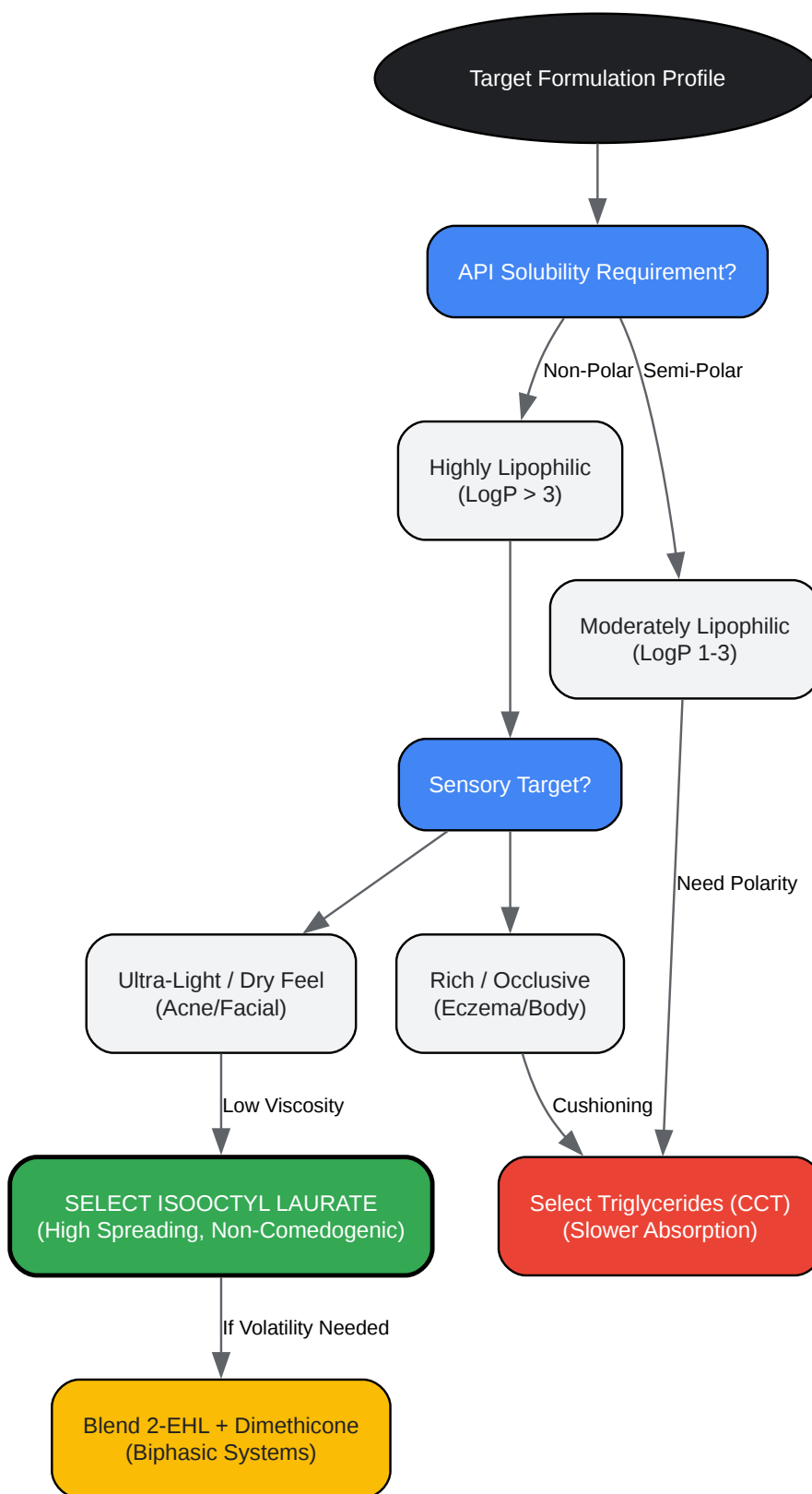
Mechanistic Insights

The "Zipper" Effect: Barrier Perturbation

While 2-EHL is primarily a solvent, its branched alkyl chain (2-ethylhexyl group) prevents efficient packing of the stratum corneum lipid bilayers. Unlike straight-chain fatty acids that may rigidify the membrane, 2-EHL creates transient fluidization—a "zipper" opening effect—that facilitates the partitioning of lipophilic drugs without causing the irritation often associated with aggressive enhancers like DMSO.

Visualization: Formulation Logic Flow

The following decision tree illustrates when to deploy 2-EHL versus alternative esters based on API properties and target delivery profile.



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Figure 1: Decision matrix for selecting **Isooctyl Laurate** in dermatological vehicle design.

Experimental Protocols

Protocol A: "Cold-Process" Therapeutic Emulsion (O/W)

Rationale: 2-EHL's low viscosity allows for cold processing, preserving heat-sensitive APIs (e.g., retinoids, peptides) and reducing energy consumption.

Materials:

- Phase A (Oil): **Isooctyl Laurate** (15.0%), Polymeric Emulsifier (e.g., Acrylates/C10-30 Alkyl Acrylate Crosspolymer - 0.5%), Lipophilic API (e.g., Tocopherol - 1.0%).
- Phase B (Water): Deionized Water (q.s. to 100%), Glycerin (3.0%), Neutralizer (Triethanolamine or NaOH 10% sol - q.s. to pH 5.5).
- Phase C (Preservative): Phenoxyethanol (0.8%).

Methodology:

- Solubilization: Dissolve the Lipophilic API into **Isooctyl Laurate** at room temperature. Verify clarity (no crystals).
- Dispersion: Disperse the Polymeric Emulsifier into the Oil Phase (Phase A). Note: 2-EHL wets polymers efficiently due to low surface tension.
- Emulsification: Add Phase A to Phase B under vigorous agitation (overhead stirrer, 800-1200 rpm).
- Neutralization: Slowly add the Neutralizer. The system will gel instantly as the polymer uncoils.
- Finishing: Add Phase C and mix until homogenous.
- QC Check: Measure viscosity. Target: 15,000–25,000 mPa·s (Gel-Cream texture).

Protocol B: Hansen Solubility Parameter (HSP) Screening

Rationale: To predict if 2-EHL is the correct solvent for a new drug candidate (NCE), use HSP matching rather than trial-and-error.

Theoretical Basis: 2-EHL has approximate HSP values:

- Dispersion (): ~16.0 MPa
- Polarity (): ~3.5 MPa
- Hydrogen Bonding (): ~4.5 MPa

Workflow:

- Calculate API Distance ():

Where 1 = API and 2 = **Isooctyl Laurate**.

- Interpretation:
 - If : High probability of solubility.
 - If : Co-solvent required (e.g., add Ethanol or Propylene Glycol).
- Validation: Prepare saturated solutions of API in 2-EHL. Filter (0.45 μm PTFE) and analyze via HPLC. Compare against calculated

Protocol C: In Vitro Skin Permeation (Franz Diffusion Cell)

Rationale: To quantify the flux enhancement provided by 2-EHL compared to a control (e.g., Mineral Oil).

Setup:

- Membrane: Dermatomed porcine ear skin or synthetic Strat-M® membrane.
- Receptor Fluid: PBS (pH 7.4) + 2% Brij-98 (to ensure sink conditions for lipophilic drugs).
- Donor Phase: 1% API dissolved in **Isooctyl Laurate** (Test) vs. Mineral Oil (Control).

Procedure:

- Equilibration: Mount skin in Franz cells. Equilibrate with receptor fluid at 32°C for 30 mins.
- Dosing: Apply 200 μL of Donor Phase (infinite dose) or 10 $\mu\text{L}/\text{cm}^2$ (finite dose) to the skin surface.
- Sampling: Withdraw 200 μL receptor fluid at 1, 2, 4, 8, 12, and 24 hours. Replace with fresh buffer.
- Analysis: Quantify API via HPLC/LC-MS.
- Calculation: Plot Cumulative Amount ($\mu\text{g}/\text{cm}^2$) vs. Time (h). Calculate Flux ($\mu\text{g}/\text{cm}^2/\text{h}$) from the linear portion of the slope.
 - Expectation: 2-EHL formulations typically show higher flux than mineral oil due to lower viscosity (higher diffusion coefficient) and lipid interaction.

Safety & Regulatory Grounding

- Regulatory Status: **Isooctyl Laurate** (2-Ethylhexyl Laurate) is listed in the EU CosIng database and is generally considered safe for topical use.
- Irritation Potential: Classified as non-irritating to slightly irritating in pure form; virtually non-irritating in emulsions <20%.
- Biodegradability: Readily biodegradable, making it a preferred choice for "Clean Beauty" and eco-conscious pharmaceutical lines.

References

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